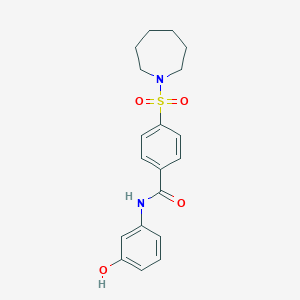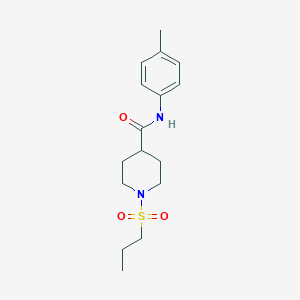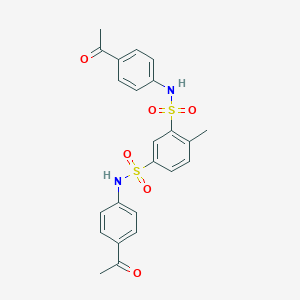![molecular formula C13H13N3O2S3 B285371 N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B285371.png)
N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, also known as AMT-13, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of many chronic diseases. The compound has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it suitable for use in cell culture studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action, which may help to identify new targets for drug development. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves the reaction of 3-methylsulfanyl-1,2,4-thiadiazole-5-carbonyl chloride with 3-acetylphenylamine in the presence of a base. The reaction yields this compound as a white solid in good yield. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H13N3O2S3 |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N3O2S3/c1-8(17)9-4-3-5-10(6-9)14-11(18)7-20-13-15-12(19-2)16-21-13/h3-6H,7H2,1-2H3,(H,14,18) |
Clé InChI |
ULNMFJXIRILPAO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)SC |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)




![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

